Diethyl [1-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-nitroethyl]propanedioate
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Overview
Description
DIETHYL 2-[1-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-2-NITROETHYL]MALONATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzodioxole ring, which is a common motif in many biologically active molecules, making it an interesting subject for research in medicinal chemistry and related disciplines.
Preparation Methods
The synthesis of DIETHYL 2-[1-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-2-NITROETHYL]MALONATE typically involves several key steps:
Starting Materials: The synthesis begins with the preparation of the benzodioxole ring, which is then functionalized with methoxy groups at the 6 and 7 positions.
Nitration: The benzodioxole derivative undergoes nitration to introduce the nitro group at the 2-position.
Malonate Addition: The nitrobenzodioxole intermediate is then reacted with diethyl malonate under basic conditions to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
DIETHYL 2-[1-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-2-NITROETHYL]MALONATE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The benzodioxole ring can be oxidized under strong oxidative conditions to form quinones.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles, and oxidizing agents like potassium permanganate .
Scientific Research Applications
DIETHYL 2-[1-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-2-NITROETHYL]MALONATE has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential anticancer agents and other therapeutic compounds.
Biological Studies: The compound’s derivatives are studied for their biological activities, including antimicrobial and anti-inflammatory properties.
Industrial Applications: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of DIETHYL 2-[1-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-2-NITROETHYL]MALONATE involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The benzodioxole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds to DIETHYL 2-[1-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-2-NITROETHYL]MALONATE include:
Dimethyl 2-(1,3-benzodioxol-5-ylmethylene)malonate: Similar structure but with different ester groups.
3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid: Contains a carboxylic acid group instead of the malonate ester.
These compounds share the benzodioxole core but differ in their functional groups, leading to variations in their chemical reactivity and biological activity .
Properties
Molecular Formula |
C18H23NO10 |
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Molecular Weight |
413.4 g/mol |
IUPAC Name |
diethyl 2-[1-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-nitroethyl]propanedioate |
InChI |
InChI=1S/C18H23NO10/c1-5-26-17(20)13(18(21)27-6-2)11(8-19(22)23)10-7-12-15(29-9-28-12)16(25-4)14(10)24-3/h7,11,13H,5-6,8-9H2,1-4H3 |
InChI Key |
VTGCMYUZRLWSEB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C[N+](=O)[O-])C1=CC2=C(C(=C1OC)OC)OCO2)C(=O)OCC |
Origin of Product |
United States |
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